Bienvenue dans la boutique en ligne BenchChem!

rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride

Nek2 kinase inhibition Enantioselective SAR Mitotic kinase drug discovery

rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride (CAS 1207267-92-2) is a cis-configured, enantiomerically defined chiral piperidine building block bearing a carboxylic acid at the 4-position and a methyl substituent at the 3-position. The hydrochloride salt form (molecular weight 179.64 g/mol, C₇H₁₄ClNO₂) provides enhanced solid-state stability and aqueous solubility compared to the free base, facilitating direct use in amide coupling and reductive amination reactions without additional neutralization steps in many protocols.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
Cat. No. B13033484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCC1CNCCC1C(=O)O.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-5-4-8-3-2-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m0./s1
InChIKeyIFRKXMIEHXHLNL-RIHPBJNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride – Chiral Piperidine Scaffold for Kinase-Targeted Medicinal Chemistry


rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride (CAS 1207267-92-2) is a cis-configured, enantiomerically defined chiral piperidine building block bearing a carboxylic acid at the 4-position and a methyl substituent at the 3-position . The hydrochloride salt form (molecular weight 179.64 g/mol, C₇H₁₄ClNO₂) provides enhanced solid-state stability and aqueous solubility compared to the free base, facilitating direct use in amide coupling and reductive amination reactions without additional neutralization steps in many protocols . This compound belongs to the 3-substituted isonipecotic acid family and serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors, most notably against the mitotic kinase Nek2, where the (3R,4R) absolute configuration has been demonstrated to be the stereochemical determinant of target engagement [1].

Why Racemic or Enantiomeric Substitution of rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride Compromises Pharmacological Relevance


Substitution of rel-(3R,4R)-3-methylpiperidine-4-carboxylic acid hydrochloride with its (3S,4S) enantiomer, the trans diastereomer, or the racemic mixture is not pharmacologically equivalent. In the aminopyrazine Nek2 inhibitor series, the (+)-(3R,4R) enantiomer (compound 21) exhibited an IC₅₀ of 0.39 μM, whereas the (−)-(3S,4S) enantiomer (compound 20) was approximately 10-fold less potent than the unsubstituted parent compound 2 [1]. Critically, X-ray crystallography of the ethyl-substituted analog (compound 23) revealed that only the (R,R) enantiomer could be mapped into the electron density within the Nek2 active site, confirming that the (3R,4R) configuration is sterically required for productive binding to the kinase ATP pocket [1]. Additionally, trans-substituted analogs showed a measurable drop in activity compared to cis-substituted compounds, demonstrating that both relative and absolute stereochemistry are non-interchangeable parameters for downstream biological function [2]. Procuring the racemate or the wrong enantiomer would therefore introduce a 10-fold or greater loss in target engagement, undermining any structure-activity relationship study or lead optimization campaign.

Quantitative Differentiation Evidence for rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride Versus Closest Analogs


Enantiomer-Dependent Nek2 Inhibitory Potency: (3R,4R) Confers ~10-Fold Advantage Over (3S,4S)

When the cis-3-methylpiperidine-4-carboxylic acid scaffold was elaborated into an aminopyrazine-based Nek2 inhibitor, the resolved enantiomers showed striking divergence in biochemical potency. The (+)-enantiomer, assigned the (3R,4R) configuration based on X-ray crystallography of the ethyl analog, gave an IC₅₀ of 0.39 ± 0.18 μM (n = 4) against recombinant Nek2 in a microfluidic kinase assay. In contrast, the (−)-(3S,4S) enantiomer was approximately 10-fold less active than the unsubstituted parent compound 2 (IC₅₀ = 0.87 μM), translating to an estimated IC₅₀ of ~8.7 μM [1]. This ~22-fold potency difference between the (3R,4R) and (3S,4S) enantiomers (0.39 μM vs. ~8.7 μM) demonstrates that the (3R,4R) configuration is the stereochemical determinant of kinase active-site engagement [2].

Nek2 kinase inhibition Enantioselective SAR Mitotic kinase drug discovery

Cis-vs-Trans Diastereomer Effect on Nek2 Inhibition: Cis Configuration Is Required for Retained Potency

In the Nek2 inhibitor series, the racemic cis-3-methyl-substituted piperidine analog (compound 19) was equipment to the unsubstituted parent compound 2, whereas the trans-3-methyl analog (compound 22) showed a measurable decrease in inhibitory activity [1]. When combined with the enantiomer resolution data showing that only the (3R,4R) configuration is productive, this establishes that both the relative (cis) and absolute (3R,4R) stereochemistry must be specified for optimal biological activity. The crystal structure of the cis-ethyl analog (compound 23) confirmed that the substituent occupies a specific pocket bounded by Cys22, and trans substitution would place the methyl group in a sterically incompatible orientation [1].

Diastereoselective SAR Piperidine substitution geometry Kinase inhibitor design

Hydrochloride Salt Form: Enhanced Solid-State Stability and Aqueous Solubility Over the Free Base

The hydrochloride salt of rel-(3R,4R)-3-methylpiperidine-4-carboxylic acid (CAS 1207267-92-2, MW 179.64) offers practical handling advantages over the corresponding free base (CAS 1207319-62-7, MW 143.18). The hydrochloride salt exhibits a higher melting/decomposition point and reduced hygroscopicity, consistent with the general behavior of amino acid-derived piperidine hydrochloride salts . Vendor specifications for the hydrochloride salt report purity levels of 97–98%, with long-term storage recommendations of cool, dry conditions, indicating adequate solid-state stability for procurement and inventory management . The free base, in contrast, is typically stored at 2–8°C to prevent degradation and is classified under GHS07 as harmful/irritant (H302, H315, H319, H335) .

Salt form selection Solid-state stability Aqueous solubility

X-Ray Crystallographic Confirmation: Only the (R,R) Enantiomer Occupies the Nek2 Active Site

Cocrystal structures of Nek2 soaked with racemic cis-3-ethylpiperidine inhibitor 23 revealed that only the (R,R) enantiomer could be mapped to the electron density, indicating a strong stereochemical preference for ligand binding [1]. The ethyl substituent of the (R,R) enantiomer points upward toward Cys22, with the piperidine ring maintaining a conformation that allows the carboxylic acid to form critical hydrogen bonds with Tyr70 and Asp159 as well as a salt bridge with the catalytic Lys37 [1]. This structural evidence provides a mechanistic rationale for why the (3R,4R) configuration is the productive stereoisomer and why the (3S,4S) enantiomer is excluded from the binding site, corroborating the biochemical potency data [2].

X-ray crystallography Structure-based drug design Enantioselective binding

Chiral Purity Specifications: Vendor-Documented Enantiomeric Excess for (3R,4R) Versus Racemic Mixtures

Commercial vendors supply the target compound at 97–98% chemical purity, with the (3R,4R) relative stereochemistry explicitly certified. In contrast, generic listings for '3-methylpiperidine-4-carboxylic acid hydrochloride' (CAS 1038992-98-1) frequently correspond to racemic or stereochemically undefined material, with prices that are lower but carry no guarantee of enantiomeric composition . The (3R,4R) enantiomerically defined material is separately cataloged (CAS 1207267-92-2 for rel-(3R,4R) hydrochloride; CAS 2188211-82-5 for the single (3R,4R) enantiomer hydrochloride) and commands a premium price consistent with chiral resolution or asymmetric synthesis costs . The (3S,4S) enantiomer (CAS 782494-12-6, free base) is also commercially available, enabling procurement of the matched enantiomeric pair for controlled SAR studies [1].

Chiral purity Quality control Procurement specifications

High-Impact Application Scenarios for rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of Enantiomerically Pure Nek2 Kinase Inhibitors for Anticancer Lead Optimization

Researchers developing ATP-competitive Nek2 inhibitors should procure the rel-(3R,4R) hydrochloride salt exclusively, as the (3R,4R) configuration has been structurally and biochemically validated as the productive stereoisomer for Nek2 active-site binding [1]. The hydrochloride salt can be coupled directly to aminopyrazine or related heterocyclic cores via standard HATU- or EDC-mediated amide bond formation, yielding elaborated inhibitors with the correct stereochemistry for target engagement. Use of the (3S,4S) enantiomer or the racemate would result in a 10–22-fold reduction in biochemical IC₅₀, as demonstrated in the foundational Nek2 SAR study . This compound is therefore a stereochemically critical starting material for any medicinal chemistry campaign targeting mitotic kinases with a Phe gatekeeper residue (Nek2, Plk1, Wee1, B-Raf).

Structure-Based Drug Design Requiring Crystallographically Validated Chiral Building Blocks

For structural biology groups pursuing cocrystal structures of ligand–kinase complexes, the rel-(3R,4R) hydrochloride salt provides a scaffold whose binding orientation has been experimentally confirmed by X-ray crystallography [1]. The carboxylic acid engages in a conserved hydrogen-bond network with Tyr70 and Asp159 and a salt bridge with Lys37 in Nek2, while the cis-3-methyl group occupies a hydrophobic subpocket near Cys22. This validated pharmacophoric geometry enables rational design of second-generation analogs with predictable binding modes, reducing the risk of investing synthetic effort in stereochemically mismatched intermediates .

Enantioselective SAR Studies Requiring Matched (3R,4R) and (3S,4S) Building Block Pairs

Medicinal chemistry groups conducting rigorous stereochemical SAR can procure both the (3R,4R) hydrochloride salt (CAS 1207267-92-2) and the (3S,4S) free base (CAS 782494-12-6) to generate matched enantiomeric pairs of elaborated lead compounds [1]. This approach controls for all variables except absolute configuration, enabling unambiguous attribution of potency differences to stereochemistry. The commercial availability of both enantiomers with documented purity specifications eliminates the need for in-house chiral preparative HPLC and allows rapid exploration of stereochemical determinants of target selectivity, particularly in kinase panels where enantioselectivity may differ between closely related targets .

Parallel Medicinal Chemistry Libraries Using a cis-3-Methylisonipecotic Acid Scaffold

The hydrochloride salt form of rel-(3R,4R)-3-methylpiperidine-4-carboxylic acid is amenable to high-throughput parallel synthesis: its free amine and carboxylic acid functionalities support orthogonal diversification via N-alkylation/N-arylation and amide coupling, respectively [1]. The cis-3-methyl group introduces a defined conformational bias to the piperidine ring that influences the trajectory of substituents attached to either functional handle, providing a stereochemically rigid scaffold for exploring chemical space in kinase-targeted or GPCR-targeted library synthesis. The hydrochloride salt's non-hygroscopic nature and ambient storage stability make it suitable for automated solid-dispensing platforms used in library production .

Quote Request

Request a Quote for rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.